methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 372.41 g/mol. It features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁FN₅O₂ |
Molecular Weight | 372.41 g/mol |
CAS Number | 1306753-51-4 |
MDL Number | MFCD19103595 |
Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the dimethylamino vinyl group is crucial for enhancing its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 3.89 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes. One study reported IC50 values ranging from 0.034 to 0.052 µM for COX-2 inhibition, suggesting that the target compound may also possess anti-inflammatory properties .
Selective COX Inhibition
The selectivity index (SI) for COX-2 over COX-1 was found to be significantly high for certain derivatives of pyrazoles, indicating a favorable safety profile with reduced gastrointestinal side effects . This selectivity is crucial in developing anti-inflammatory drugs with fewer adverse effects.
Study on Anticancer Efficacy
In a study evaluating various pyrazolo compounds against different cancer cell lines (colon, hepatocellular, breast), it was found that certain derivatives exhibited notable antiproliferative effects. The presence of the dimethylamino group was linked to enhanced activity against several tumor types .
Evaluation of Anti-inflammatory Effects
A series of synthesized pyrazolo derivatives were tested in vivo using a carrageenan-induced rat paw edema model. The results indicated that several compounds significantly reduced edema compared to controls, demonstrating their potential as effective anti-inflammatory agents .
Properties
IUPAC Name |
methyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-5-14-16(12-6-8-13(20)9-7-12)18-22-21-17(19(26)27-4)15(25(18)23-14)10-11-24(2)3/h6-11H,5H2,1-4H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQHCZZUNVQKX-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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